(S,R)-CFT8634

Targeted Protein Degradation PROTAC BRD9

This stereochemically defined heterobifunctional degrader achieves event-driven BRD9 ablation, a mechanism distinct from occupancy-based inhibitors. Its oral bioavailability (F=83% in rats) enables chronic dosing studies. The high selectivity for BRD9 over BRD4/7 ensures phenotypic specificity. For robust in vivo efficacy in synovial sarcoma models and synergy studies with IMiDs, this is the validated chemical probe.

Molecular Formula C37H45F3N6O5
Molecular Weight 710.8 g/mol
Cat. No. B12374821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R)-CFT8634
Molecular FormulaC37H45F3N6O5
Molecular Weight710.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C=C1C2=CC(=C(C(=C2)OC)CN3CCC(C(C3)(F)F)N4CCN(CC4)C5=C(C=C(C=C5)NC6CCC(=O)NC6=O)F)OC)C)C
InChIInChI=1S/C37H45F3N6O5/c1-22-23(2)36(49)43(3)19-26(22)24-16-31(50-4)27(32(17-24)51-5)20-44-11-10-33(37(39,40)21-44)46-14-12-45(13-15-46)30-8-6-25(18-28(30)38)41-29-7-9-34(47)42-35(29)48/h6,8,16-19,29,33,41H,7,9-15,20-21H2,1-5H3,(H,42,47,48)/t29-,33+/m1/s1
InChIKeyGNRGNRCQXHMQQV-CPBHLAHYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CFT8634 (Sendegobresib): A Potent and Orally Bioavailable PROTAC Degrader of BRD9 for Targeted Protein Degradation Studies


(3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione, commonly known as CFT8634 or Sendegobresib, is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) molecule. It is designed to selectively recruit the E3 ubiquitin ligase CRBN to the bromodomain-containing protein 9 (BRD9), leading to its ubiquitination and subsequent proteasomal degradation . This compound is characterized by its oral bioavailability and is a key chemical probe for investigating BRD9-dependent pathologies, particularly in SMARCB1-perturbed cancers like synovial sarcoma [1].

Why CFT8634 Cannot Be Directly Substituted by Other BRD9 Inhibitors or Generic PROTAC Precursors


Substituting CFT8634 with a standard BRD9 inhibitor (e.g., I-BRD9) or a generic PROTAC linker-payload combination is scientifically invalid. As a heterobifunctional degrader, CFT8634's efficacy is dictated by the precise formation of a ternary complex between BRD9 and the E3 ligase CRBN, a mechanism distinct from simple occupancy-based inhibition [1]. This event-driven pharmacology results in the complete removal of the target protein, including all its scaffolding functions, which cannot be achieved by inhibitors that only block the bromodomain [2]. Furthermore, the specific stereochemistry and linker composition of CFT8634 are critical for its unique pharmacokinetic profile, including its high oral bioavailability in rats (F=83%), which is not a universal property of other BRD9-targeting PROTACs or inhibitors .

Quantitative Differentiation of CFT8634: A Comparative Analysis of BRD9 Degradation Potency, Selectivity, and Bioavailability


Comparative BRD9 Degradation Potency (DC50) and Efficiency (Dmax)

CFT8634 demonstrates potent degradation of BRD9, achieving a half-maximal degradation concentration (DC50) of 3 nM and a maximal degradation (Dmax) of 96% [1]. This is quantitatively distinct from another clinically investigated BRD9 degrader, FHD-609, which, while exhibiting a slightly more potent DC50 of <1 nM, achieves a comparable Dmax of 97% [2]. In contrast, a simple BRD9 inhibitor like I-BRD9 does not degrade the protein; its activity is measured by IC50 (pIC50 of 7.3, approximately 50 nM) and only inhibits bromodomain function .

Targeted Protein Degradation PROTAC BRD9 SMARCB1

High Selectivity of CFT8634 for BRD9 Over Closely Related BET Family Members

CFT8634 exhibits high selectivity for BRD9 over other bromodomain-containing proteins, such as BRD4 and BRD7 . While specific selectivity ratios are not always published, the compound is consistently described as having 'high selectivity' . This contrasts sharply with the BRD9 inhibitor I-BRD9, which has a reported pIC50 of 7.3 for BRD9 and a pIC50 of 5.3 for BRD4, representing only a 100-fold selectivity window based on IC50 values . The degradation mechanism of CFT8634 ensures that off-target degradation of BRD4 or BRD7 is minimal, a critical feature for interpreting phenotype in cellular assays.

Selectivity PROTAC BRD9 BRD4

CFT8634 Exhibits High Oral Bioavailability (F=83%) in Preclinical Models

A critical differentiator for CFT8634 is its high oral bioavailability, a property that is rare among large, complex PROTAC molecules. In rat pharmacokinetic studies, CFT8634 demonstrated an oral bioavailability (F) of 83% with a clearance rate (Clobs) of 22 mL/min/kg . This is in stark contrast to many first-generation PROTACs, which often suffer from poor oral absorption and are limited to intravenous or intraperitoneal administration [1]. The oral route enables more flexible and physiologically relevant in vivo study designs, including long-term dosing regimens.

Pharmacokinetics Oral Bioavailability PROTAC in vivo

Demonstrated Synergy with Pomalidomide in Multiple Myeloma Models

CFT8634 has been shown to synergize with the standard-of-care agent pomalidomide in multiple myeloma (MM) models. In vivo, clinically relevant exposures of CFT8634 demonstrated synergy with pomalidomide in the NCI-H929 mouse xenograft model, a model that is relatively unresponsive to pomalidomide alone [1]. This suggests that CFT8634 can render otherwise recalcitrant MM tumors sensitive to the effects of pomalidomide. Such a defined and therapeutically relevant drug interaction is a specific, evidence-based advantage for CFT8634 over other BRD9 degraders or inhibitors for which this combination potential has not been established.

Synergy Multiple Myeloma BRD9 Degrader Pomalidomide

Optimal Research and Industrial Application Scenarios for CFT8634 (Sendegobresib)


Validating BRD9 as a Therapeutic Target in SMARCB1-Perturbed Cancers In Vivo

CFT8634 is ideally suited for chronic, oral dosing studies in mouse xenograft models of synovial sarcoma or malignant rhabdoid tumors [1]. Its high oral bioavailability (F=83% in rats) enables researchers to maintain consistent plasma exposures over weeks, allowing for robust assessment of tumor growth inhibition and pharmacodynamic modulation of BRD9 levels. This avoids the stress and variability associated with daily IP injections, leading to higher-quality, more reproducible in vivo data.

Investigating Combination Therapy Synergies in Hematological Malignancies

Based on the demonstrated synergy between CFT8634 and pomalidomide in multiple myeloma models [2], this compound is a powerful tool for preclinical studies exploring novel combination regimens. Researchers can use CFT8634 to identify additional synergistic partners or to study the mechanisms by which BRD9 degradation sensitizes cancer cells to immunomodulatory drugs (IMiDs). This application leverages a specific, evidence-based drug interaction unique to CFT8634.

High-Throughput Screening for Modulators of BRD9-Dependent Pathways

In cellular screening campaigns, the high selectivity of CFT8634 for BRD9 over BRD4 and BRD7 is critical . When used as a tool compound to ablate BRD9 function, researchers can have high confidence that any observed phenotypic changes are directly attributable to the loss of BRD9 rather than off-target degradation. This specificity makes it a superior choice for target validation screens compared to less selective BRD9 inhibitors or pan-BET degraders.

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